molecular formula C22H23N5O3 B11006084 N-[3-(4-methoxybenzyl)-1H-1,2,4-triazol-5-yl]-1-(2-methoxyethyl)-1H-indole-2-carboxamide

N-[3-(4-methoxybenzyl)-1H-1,2,4-triazol-5-yl]-1-(2-methoxyethyl)-1H-indole-2-carboxamide

Cat. No.: B11006084
M. Wt: 405.4 g/mol
InChI Key: UQPCOQSNXDUABG-UHFFFAOYSA-N
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Description

N-[3-(4-methoxybenzyl)-1H-1,2,4-triazol-5-yl]-1-(2-methoxyethyl)-1H-indole-2-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a triazole ring, an indole moiety, and methoxybenzyl and methoxyethyl substituents, making it a versatile molecule for research and industrial purposes.

Preparation Methods

The synthesis of N-[3-(4-methoxybenzyl)-1H-1,2,4-triazol-5-yl]-1-(2-methoxyethyl)-1H-indole-2-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 4-methoxybenzylamine with a suitable triazole precursor, followed by the introduction of the indole-2-carboxamide group through amide bond formation. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity. Industrial production methods may involve optimization of these steps to scale up the process while maintaining efficiency and cost-effectiveness .

Chemical Reactions Analysis

N-[3-(4-methoxybenzyl)-1H-1,2,4-triazol-5-yl]-1-(2-methoxyethyl)-1H-indole-2-carboxamide can undergo various chemical reactions, including:

Scientific Research Applications

N-[3-(4-methoxybenzyl)-1H-1,2,4-triazol-5-yl]-1-(2-methoxyethyl)-1H-indole-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[3-(4-methoxybenzyl)-1H-1,2,4-triazol-5-yl]-1-(2-methoxyethyl)-1H-indole-2-carboxamide involves its interaction with specific molecular targets. The triazole ring can interact with enzymes and receptors, modulating their activity. The indole moiety is known to interact with various biological pathways, potentially affecting cell signaling and gene expression. The methoxybenzyl and methoxyethyl groups may enhance the compound’s solubility and bioavailability, facilitating its interaction with target molecules .

Properties

Molecular Formula

C22H23N5O3

Molecular Weight

405.4 g/mol

IUPAC Name

1-(2-methoxyethyl)-N-[5-[(4-methoxyphenyl)methyl]-1H-1,2,4-triazol-3-yl]indole-2-carboxamide

InChI

InChI=1S/C22H23N5O3/c1-29-12-11-27-18-6-4-3-5-16(18)14-19(27)21(28)24-22-23-20(25-26-22)13-15-7-9-17(30-2)10-8-15/h3-10,14H,11-13H2,1-2H3,(H2,23,24,25,26,28)

InChI Key

UQPCOQSNXDUABG-UHFFFAOYSA-N

Canonical SMILES

COCCN1C2=CC=CC=C2C=C1C(=O)NC3=NNC(=N3)CC4=CC=C(C=C4)OC

Origin of Product

United States

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